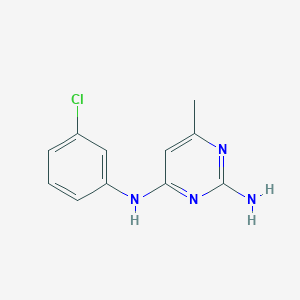

4-(3-Chlorophenylamino)-6-methylpyrimidin-2-amine

Description

4-(3-Chlorophenylamino)-6-methylpyrimidin-2-amine is a pyrimidine derivative featuring a 3-chlorophenylamino substituent at the 4-position and a methyl group at the 6-position of the pyrimidine ring. This compound has been studied for its inhibitory activity against enzymes such as S-adenosylmethionine decarboxylase 1, with an IC50 value of 180,000 nM . Its structure serves as a scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in optimizing halogen-substituted aromatic moieties for target binding and pharmacokinetic properties.

Properties

CAS No. |

7781-33-1 |

|---|---|

Molecular Formula |

C11H11ClN4 |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

4-N-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C11H11ClN4/c1-7-5-10(16-11(13)14-7)15-9-4-2-3-8(12)6-9/h2-6H,1H3,(H3,13,14,15,16) |

InChI Key |

KHXGRDXFRACHSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 3-chloroaniline with 6-methyl-2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N4-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidine derivatives.

Oxidation Reactions: Products include N-oxides of the original compound.

Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

N4-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

Biology: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.

Industry: The compound is used as an intermediate in the synthesis of other biologically active compounds and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Key Structural and Functional Insights

The 2,4-dichloro-5-methoxy analog () demonstrates enhanced HSP90 inhibition, likely due to hydrophobic interactions from chlorine atoms and hydrogen bonding via the methoxy group .

Substituent Position :

- Para-substituted analogs (e.g., 4-fluorophenyl) show lower similarity scores (0.93) to the target compound compared to meta-substituted derivatives (0.98), suggesting meta-substitution is critical for activity .

Additional Functional Groups :

- The diamine structure in 4-N-(2-bromophenyl)-6-methylpyrimidine-2,4-diamine () retains the same IC50 as the target compound but may alter solubility or off-target interactions.

- Hydrochloride salts (e.g., ) improve aqueous solubility, a key factor in drug formulation .

Scaffold Modifications :

- Ethenyl-linked curcumin analogs (MPY2, ) exhibit anti-proliferative activity but diverge significantly in scaffold design, emphasizing the pyrimidine core's versatility .

Biological Activity

4-(3-Chlorophenylamino)-6-methylpyrimidin-2-amine is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H11ClN4

- Molecular Weight : 236.68 g/mol

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Ferrochelatase (FECH) : The compound has been shown to inhibit FECH, an enzyme critical in heme biosynthesis. This inhibition leads to an accumulation of protoporphyrin IX (PPIX), which has implications for antiangiogenic activity .

- Antiangiogenic Properties : In studies involving human retinal endothelial cells (HRECs), the compound demonstrated significant antiangiogenic effects by blocking tube formation and reducing cell proliferation without inducing apoptosis .

- Kinase Inhibition : Similar compounds have been reported to inhibit various kinases, suggesting that this compound may also exhibit kinase inhibitory activity, potentially affecting signaling pathways involved in cancer progression .

Table 1: Biological Activity Overview

Case Studies

- Study on Antiangiogenic Effects : In a controlled experiment, HRECs treated with varying concentrations of this compound showed a dose-dependent reduction in tube formation. The highest concentration tested resulted in a significant decrease in tube length compared to the control group, indicating strong antiangiogenic properties .

- Kinase Inhibition Analysis : Research involving related pyrimidine derivatives has revealed that these compounds can inhibit multiple kinases linked to cancer progression. Although specific data for this compound is limited, its structural similarities suggest potential efficacy against key kinases involved in oncogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.